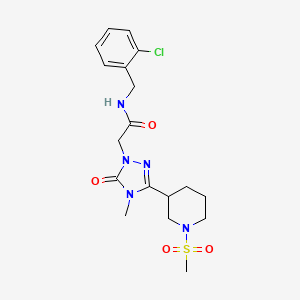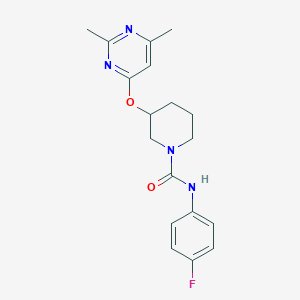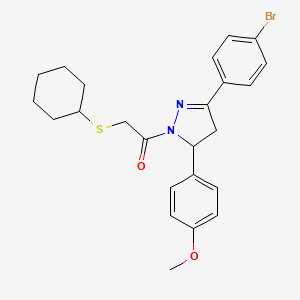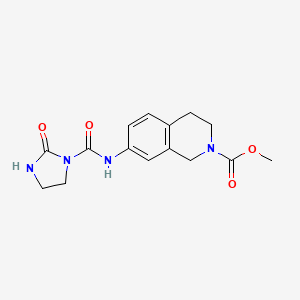
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions with precise control over reaction conditions to achieve the desired product. For instance, a study detailed the synthesis of N-substituted derivatives of acetamide, emphasizing the importance of dynamic pH control and the use of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) for successful reactions (Khalid et al., 2014). Another example includes the synthesis of compounds by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, highlighting the role of specific reactants in forming complex molecules (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide has been elucidated using various spectroscopic methods. For example, studies have used IR, EIMS, and 1H-NMR to confirm the structures of synthesized compounds, providing insights into their molecular configurations and the spatial arrangement of atoms within the molecule (Khalid et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Research has shown that these compounds can participate in various chemical reactions, including intramolecular cyclizations and interactions with enzymes, which can be exploited for developing new pharmaceutical agents (Shibuya et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the practical application of these compounds. For instance, studies focusing on crystallography have provided detailed insights into the arrangement of molecules in solid state, which is vital for understanding the material's properties and behavior (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activity, are key areas of research. Studies have explored how modifications to the molecular structure affect these properties, leading to insights that could guide the development of new drugs with desired effects and reduced toxicity (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Biological and Chemical Properties
- N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide belongs to a class of compounds with biological activity. The molecular structure of these compounds often includes acetamide, which has been reviewed for its biological effects, emphasizing the significance of such structural components in understanding the overall biological response to these chemicals (Kennedy, 2001).
Synaptic and Neurological Relevance
- The compound may interact with neurological pathways, as suggested by the relevance of NMDA receptors in synaptic transmission. NMDA receptors are pivotal in the central nervous system for mediating slow excitatory neurotransmission, with potential implications for psychiatric and neurological diseases (Horak et al., 2014).
Pharmacological Potential and Applications
- The presence of the acetamide moiety in various compounds has been a focal point in drug development due to its prevalence in clinically used drugs across multiple therapeutic areas, highlighting the pharmacological potential of compounds bearing this functional group (Carta et al., 2012).
- Certain acetamide derivatives, such as piracetam, have demonstrated a broad spectrum of biological activities, indicating the potential therapeutic applications of compounds with similar structural features (Dhama et al., 2021).
Chemical Modification and Derivatives
- The structural adaptability of compounds like N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is underscored by the chemical modification possibilities of xylan, showcasing the potential for creating diverse derivatives with specific properties, which could be relevant in understanding the derivatization and application potential of this compound (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O4S/c1-22-17(14-7-5-9-23(11-14)29(2,27)28)21-24(18(22)26)12-16(25)20-10-13-6-3-4-8-15(13)19/h3-4,6,8,14H,5,7,9-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIVXRCAHVCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC=CC=C2Cl)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)




![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)